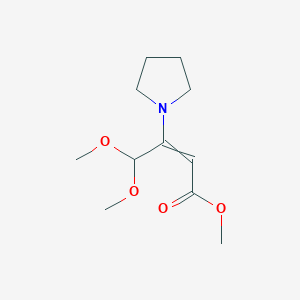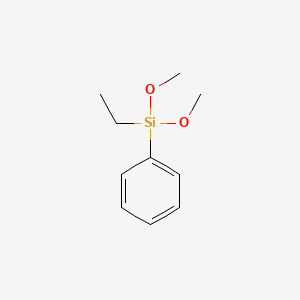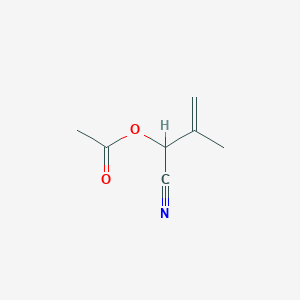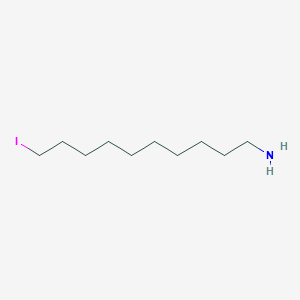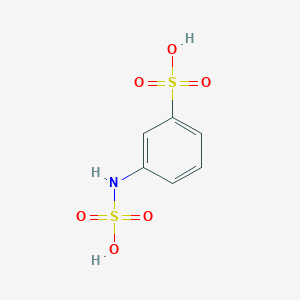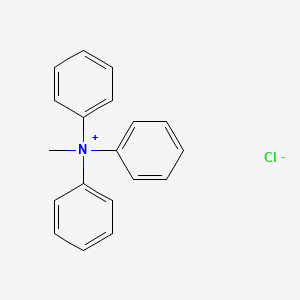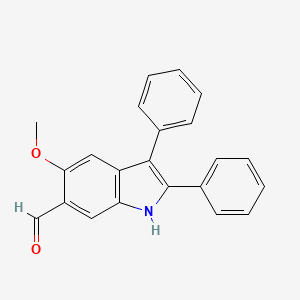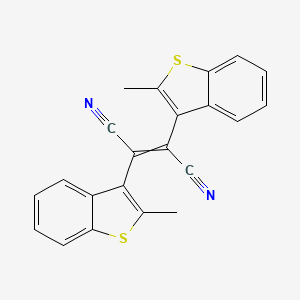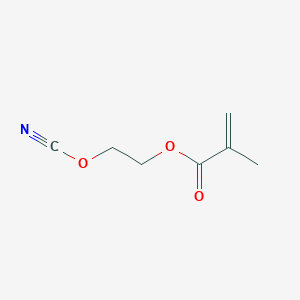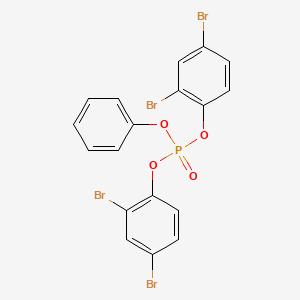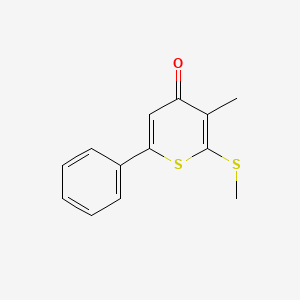
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-phenylthiirane with methylsulfanylacetone under acidic conditions. The reaction typically proceeds through a ring-opening mechanism followed by cyclization to form the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones
- 5-[2-(Dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is unique due to its thiopyran ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113544-19-7 |
|---|---|
Molekularformel |
C13H12OS2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-6-phenylthiopyran-4-one |
InChI |
InChI=1S/C13H12OS2/c1-9-11(14)8-12(16-13(9)15-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
ITBYIGWFYKEXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=CC1=O)C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
